2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

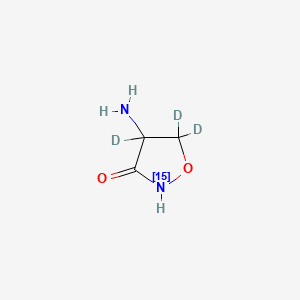

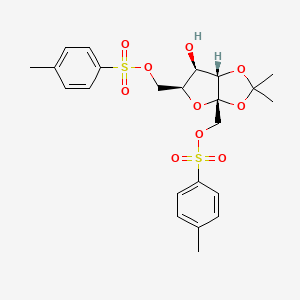

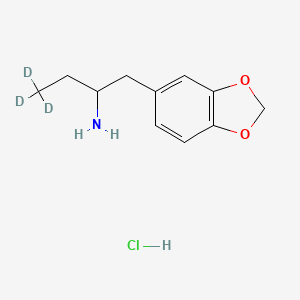

2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 is the labelled analogue of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate . It is a possible impurity of Flecainide . The molecular formula is C13H6D3F9O4 and the molecular weight is 403.21 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F . The InChI string is InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) . Physical And Chemical Properties Analysis

The compound is a semi-solid . It is soluble in Dichloromethane and Methanol . The storage temperature is recommended to be at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiarrhythmic Activity

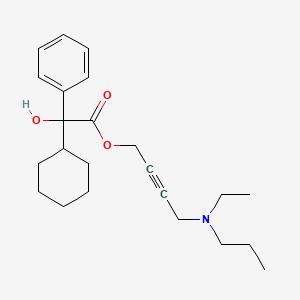

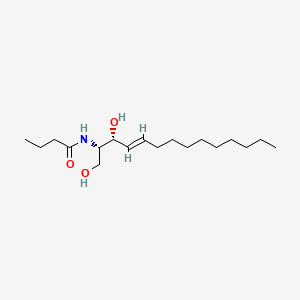

A significant application of compounds derived from 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3 is in the synthesis and evaluation of antiarrhythmic agents. Studies have shown that benzamides with trifluoroethoxy ring substituents exhibit potent oral antiarrhythmic activity. Notably, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, derived from this compound, has been studied extensively and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Route to Trifluoromethylated Heterocycles

Another application involves the synthesis of trifluoromethylated heterocycles. The compound reacts with anilines to form N-hexafluoroisopropylated products. This reaction pathway is crucial for developing various chemical entities, particularly in pharmaceutical and agrochemical industries (Kubota et al., 1983).

Novel Polyimides Synthesis

In polymer science, this compound serves as a precursor for synthesizing novel fluorinated polyimides. These polymers, characterized by high thermal stability, excellent mechanical properties, and solubility in various organic solvents, have potential applications in high-performance materials (Yin et al., 2005).

Preparation of Fluorinated Compounds

The compound is also vital in preparing various fluorinated entities, significantly used in making polymers, blood substitutes, pharmaceuticals, and pesticides. It's involved in forming fluoroalkoxy benzenes, demonstrating the compound's utility in diverse synthetic pathways (Gupton et al., 1982).

Electrophilic Trifluoromethylation

In the field of organic synthesis, the compound is instrumental in electrophilic trifluoromethylation reactions. These reactions are crucial for introducing trifluoromethyl groups into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds (Dmowski et al., 1997).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound can excite the central nervous system and reduce convulsions, similar to electroconvulsive therapy . This suggests that the compound may interact with its targets to modulate neuronal activity.

Result of Action

It has been suggested that the compound can diminish self-discharge of li-s cells having both low- and high-sulfur-loading sulfur cathodes .

Action Environment

It is known that the compound is highly flammable and should be stored in a cool, well-ventilated area away from sources of ignition .

Eigenschaften

| { "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3' involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol and thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. The resulting product is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine to yield the final product." ], "Starting Materials": [ "2,5-dihydroxybenzoic acid", "2,2,2-trifluoroethanol", "thionyl chloride", "deuterated 2,2,2-trifluoroethanol", "triethylamine" ], "Reaction": [ "Step 1: 2,5-dihydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol and thionyl chloride in the presence of a catalyst such as pyridine to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride.", "Step 2: The resulting product from step 1 is then reacted with deuterated 2,2,2-trifluoroethanol and triethylamine in the presence of a catalyst such as DMAP to yield the final product, '2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3'." ] } | |

CAS-Nummer |

1246814-69-6 |

Molekularformel |

C13H9F9O4 |

Molekulargewicht |

403.215 |

IUPAC-Name |

2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate |

InChI |

InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D |

InChI-Schlüssel |

RXCBHSJSTYMELN-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F |

Synonyme |

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 2,2,2-Trifluoroethyl Ester; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)-4-O-alpha-L-erythro-hexopyranosyl-beta-D-threo-hexopyranosylamine](/img/structure/B565386.png)

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)